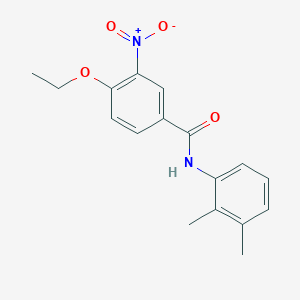
4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. MPTP is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, leading to the depletion of dopamine in the brain and the subsequent onset of Parkinson's disease symptoms.
Mécanisme D'action
4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine is metabolized in the brain by monoamine oxidase-B (MAO-B) into 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial respiratory chain, leading to the accumulation of reactive oxygen species and the subsequent death of dopaminergic neurons.
Biochemical and Physiological Effects:
The depletion of dopamine in the brain caused by 4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine leads to the characteristic symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. 4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine also induces oxidative stress, inflammation, and mitochondrial dysfunction in the brain, which are thought to contribute to the pathogenesis of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine to induce Parkinson's disease in animal models is its ability to selectively target dopaminergic neurons in the substantia nigra, mimicking the pathology of the disease in humans. However, 4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine is highly toxic and requires careful handling, and its effects on other brain regions and neurotransmitter systems are not well understood.
Orientations Futures
There are several future directions for research on 4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine and its role in Parkinson's disease. One area of focus is the development of new therapies that can target the underlying pathology of the disease, such as oxidative stress and inflammation. Another area of research is the use of 4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine-induced animal models to study the early stages of the disease and to identify biomarkers that can be used for early diagnosis and intervention. Finally, there is a need for further research on the long-term effects of 4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine exposure on brain function and behavior.
Méthodes De Synthèse
4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine can be synthesized through a multistep process that involves the condensation of 4-fluoroaniline with 4-methoxy-2,5-dimethylbenzaldehyde, followed by reduction with sodium borohydride and cyclization with acetic anhydride. The final product is a white crystalline powder that is highly toxic and requires careful handling.
Applications De Recherche Scientifique
4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine has been widely used in scientific research to study the mechanisms underlying Parkinson's disease and to develop new treatments for the disease. Animal models of Parkinson's disease induced by 4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine have been used to investigate the role of oxidative stress, inflammation, and mitochondrial dysfunction in the pathogenesis of the disease. 4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine has also been used to test the efficacy of various drugs and therapies for Parkinson's disease.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-1-[(4-methoxy-2,5-dimethylphenyl)methyl]-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO/c1-15-13-21(24-3)16(2)12-19(15)14-23-10-8-18(9-11-23)17-4-6-20(22)7-5-17/h4-8,12-13H,9-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAMAZMWJQILMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCC(=CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5708901.png)

![2-[(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B5708916.png)
![2-bromo-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5708919.png)


![3,4-dimethoxy-N'-{[(2-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5708936.png)
![3-benzyl-4-methyl-5-[(2-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B5708940.png)
![methyl 5-[(4-nitrophenoxy)methyl]-2-furoate](/img/structure/B5708946.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methylcyclohexanamine](/img/structure/B5708949.png)
![ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5708957.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperidine](/img/structure/B5708968.png)
